molecular formula C15H10N2OS B2798351 3-(6-Quinoxalinyl)-1-(2-thienyl)-2-propen-1-one CAS No. 488823-23-0

3-(6-Quinoxalinyl)-1-(2-thienyl)-2-propen-1-one

Cat. No. B2798351
CAS RN: 488823-23-0
M. Wt: 266.32
InChI Key: BGXBGJHLEURXJZ-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Quinoxalinyl)-1-(2-thienyl)-2-propen-1-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as QX-314 and has been found to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Characterization of Conducting Copolymers

  • Overview: A study focused on the electrochemical copolymerization of quinoxaline derivatives, including 2,3-di(2-thienyl)quinoxaline, with 3,4-ethylenedioxy thiophene. The copolymers were characterized using various techniques, revealing insights into their conductivity and potential applications (Turac et al., 2011).

Anticancer and Anti-inflammatory Properties

  • Overview: Research on a series of quinolinyl chalcone derivatives demonstrated their potential anticancer and anti-inflammatory activities. This indicates the biomedical relevance of quinoxaline derivatives in therapeutic applications (Kotra et al., 2010).

Synthesis of Quinoxaline Derivatives for Algicidal Activity

  • Overview: The synthesis of novel 3-(2-thienyl)-1,2-diazepino[3,4-b]quinoxalines showcased algicidal activities against certain algae species, suggesting potential applications in controlling algal growth (Kim et al., 2000).

Corrosion Inhibition in Mild Steel

  • Overview: Quinoxaline-based propanones were studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments, demonstrating their potential in industrial applications (Olasunkanmi & Ebenso, 2019).

Pesticidal Activities of Quinoxalines

  • Overview: Novel quinoxaline derivatives were synthesized and tested for their herbicidal, fungicidal, and insecticidal activities, indicating their potential as agricultural pesticides (Liu et al., 2020).

Applications in Polymer Solar Cells

  • Overview: Quinoxaline-based copolymers were synthesized and characterized for use in polymer solar cells, highlighting the material's importance in renewable energy technologies (Bathula et al., 2013).

properties

IUPAC Name

(E)-3-quinoxalin-6-yl-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2OS/c18-14(15-2-1-9-19-15)6-4-11-3-5-12-13(10-11)17-8-7-16-12/h1-10H/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXBGJHLEURXJZ-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C=CC2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)/C=C/C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Quinoxalinyl)-1-(2-thienyl)-2-propen-1-one

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